molecular formula C4H8ClF2NO2 B6246560 2-amino-3,3-difluorobutanoic acid hydrochloride CAS No. 1252686-43-3

2-amino-3,3-difluorobutanoic acid hydrochloride

Cat. No.: B6246560
CAS No.: 1252686-43-3
M. Wt: 175.6
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Description

2-amino-3,3-difluorobutanoic acid hydrochloride is a fluorinated amino acid derivative. This compound is of interest due to its unique structural features, which include the presence of two fluorine atoms on the butanoic acid backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3,3-difluorobutanoic acid hydrochloride typically involves the introduction of fluorine atoms into the butanoic acid structure. One common method is the fluorination of 2-amino-3-bromobutanoic acid, followed by the conversion to the hydrochloride salt. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents under controlled temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-amino-3,3-difluorobutanoic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the presence of fluorine atoms can influence the reactivity.

    Coupling Reactions: It can be used in coupling reactions, such as peptide synthesis, where the amino group reacts with carboxyl groups of other amino acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents like alkyl halides or acyl chlorides can be used.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents might include lithium aluminum hydride.

    Coupling Reactions: Reagents like carbodiimides (e.g., EDCI) are commonly used in peptide synthesis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce dipeptides or other peptide chains.

Scientific Research Applications

2-amino-3,3-difluorobutanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be incorporated into peptides and proteins to study the effects of fluorination on biological activity.

    Industry: The compound can be used in the development of new materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 2-amino-3,3-difluorobutanoic acid hydrochloride exerts its effects is largely dependent on its incorporation into larger molecules. The fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. In peptides and proteins, the presence of fluorine can alter the folding and stability, potentially leading to changes in biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-fluorobutanoic acid hydrochloride
  • 2-amino-3,3,3-trifluoropropanoic acid hydrochloride
  • 2-amino-4,4-difluorobutanoic acid hydrochloride

Uniqueness

2-amino-3,3-difluorobutanoic acid hydrochloride is unique due to the specific positioning of the fluorine atoms on the butanoic acid backbone. This positioning can lead to distinct electronic and steric effects, making it a valuable compound for studying the impact of fluorination in various chemical and biological contexts.

Properties

CAS No.

1252686-43-3

Molecular Formula

C4H8ClF2NO2

Molecular Weight

175.6

Purity

95

Origin of Product

United States

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